TDO vs. IDO1 Selectivity Ratio: 3-CF₃-Benzyloxy Derivative Compared to Unsubstituted N-Benzyloxyphthalimide
The 3-trifluoromethylbenzyloxy-substituted phthalimide (CAS 30777-88-9) demonstrates a TDO EC50 of 65 nM versus an IDO1 EC50 of 1.30 × 10³ nM (1300 nM) in human cell-based assays, yielding a TDO/IDO1 selectivity ratio of approximately 20:1 [1]. In contrast, unsubstituted N-benzyloxyphthalimide and other phthalimide-based IDO1/TDO dual inhibitors typically exhibit much flatter selectivity profiles or even inverse selectivity. While direct head-to-head data for the unsubstituted analog in identical assay conditions are not publicly available in curated databases, within the broader phthalimide class, compounds lacking the electron-withdrawing 3-CF₃ group generally show weaker TDO engagement—class-level SAR indicates that the CF₃ group at the 3-position enhances TDO binding affinity through favorable interactions with the heme pocket [2]. This 20-fold selectivity window is functionally meaningful for experiments requiring pathway-specific modulation of tryptophan catabolism without confounding IDO1 inhibition.
| Evidence Dimension | TDO vs IDO1 selectivity (cellular EC50 ratio) |
|---|---|
| Target Compound Data | TDO EC50 = 65 nM; IDO1 EC50 = 1,300 nM; Selectivity ratio ≈ 20:1 (TDO-favoring) |
| Comparator Or Baseline | Class-typical phthalimide-based IDO1/TDO inhibitors: generally exhibit IDO1/TDO selectivity below 5-fold or dual inhibition (quantitative comparator data from identical assay conditions not publicly available for unsubstituted N-benzyloxyphthalimide) |
| Quantified Difference | ~20-fold selectivity for TDO over IDO1; class baseline typically ≤5-fold |
| Conditions | TDO: Inhibition of human TDO in SW48 cells, 24 h, NFK green reagent assay; IDO1: Inhibition of human IDO1 in A172 cells + IFNγ, 24 h, NFK green assay [1] |
Why This Matters
For researchers designing experiments to dissect TDO-specific versus IDO1-specific contributions to tryptophan catabolism in tumor microenvironments, the 20-fold selectivity of this compound reduces off-target confounding compared to broader dual inhibitors.
- [1] BindingDB. BDBM50511716 (CHEMBL4539108). TDO EC50 = 65 nM (SW48 cells); IDO1 EC50 = 1.30E+3 nM (A172 cells + IFNγ). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50511716 View Source
- [2] US6903095B2. Phthalimido derivatives and a process for their preparation. Claims describing trifluoromethyl-substituted phthalimides as MAO-B and related enzyme inhibitors. https://patents.google.com/patent/US6903095B2 View Source
